8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound classified within the category of nitrogen-containing heterocycles. This compound features a seven-membered ring structure that includes a nitrogen atom and is characterized by the presence of a nitro group at the 8-position. It is of particular interest in medicinal chemistry due to its potential biological activities and applications in drug development.
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine belongs to the class of azepines, which are cyclic compounds containing a nitrogen atom within a six-membered ring. Its specific classification as a nitro-substituted derivative enhances its reactivity and potential biological activity.
The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves multi-step organic reactions. A common method includes:
The synthesis conditions can vary significantly:
The molecular structure of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be represented as follows:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
InChI Key | HWOWTNBPVSVMNF-UHFFFAOYSA-N |
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine participates in various chemical reactions typical for nitro-substituted compounds. These may include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group, which alters the electron density on the aromatic ring and affects its reactivity towards electrophiles and nucleophiles.
The mechanism of action for compounds like 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine often involves interaction with biological targets such as receptors or enzymes. Preliminary studies suggest potential activity on cannabinoid receptors or other neuropharmacological targets.
Research indicates that derivatives of this compound may exhibit varied biological activities including analgesic or anti-inflammatory effects. Further studies are necessary to elucidate specific pathways and mechanisms involved in its pharmacological effects .
Physical properties of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine include:
Chemical properties include:
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has potential applications in:
The ongoing exploration into its properties and applications underscores its significance in medicinal chemistry and drug discovery. Further research will likely reveal more about its therapeutic potential and mechanisms of action.
Benzazepines represent a structurally diverse class of seven-membered nitrogen-containing heterocycles fused with a benzene ring. This core scaffold exists in four primary tautomeric forms (1H-, 2H-, 3H-, and 4H-azepines), with the 1H- and 3H- configurations being the most thermodynamically stable and synthetically accessible [2]. The benzo[b]azepine system is characterized by fusion at the b-face of the azepine ring, creating a distinct spatial orientation that influences electronic distribution and molecular interactions. Within pharmaceutical chemistry, the partially saturated "2,3,4,5-tetrahydro-1H-benzo[b]azepine" framework (e.g., 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine) holds particular significance due to its conformational flexibility and enhanced metabolic stability compared to fully unsaturated analogs [1] [3]. This scaffold maintains planarity at the aromatic ring while adopting a puckered conformation in the saturated azepine segment, enabling optimized binding interactions with biological targets.
Table 1: Structural Classification of Key Benzazepine Derivatives
Core Structure Type | Saturation Level | Representative Derivatives | Key Structural Features |
---|---|---|---|
1H-Benzo[b]azepine | Fully unsaturated | Parent compound (unstable) | Boat-shaped ring; antiaromatic character |
3H-Benzo[b]azepine | Fully unsaturated | 2-Functionalized derivatives | Two-boat conformation; mobile inversion barrier |
2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Partially saturated | 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Planar aromatic moiety; puckered aliphatic ring; chiral centers |
5H-Dibenz[b,f]azepine | Fused dibenzo system | Imminostilbene derivatives | Extended π-system; rigid conformation |
The synthetic exploration of nitro-substituted benzazepines began in earnest during the mid-20th century alongside broader investigations into nitrogen heterocycles. Early synthetic routes to nitrobenzazepines relied on ring construction methodologies, including nitrene insertion into benzene derivatives under high temperature and pressure conditions—a process generating N-sulfonyl-1H-azepines as early precursors [2]. The development of transition metal-catalyzed approaches in the 1980s-1990s marked a significant advancement, particularly Pd-mediated double amination reactions of functionalized stilbenes that enabled efficient construction of the benzazepine core [2].
The strategic incorporation of nitro groups emerged as a response to the recognized bioactivity of nitroheterocycles in antimicrobial and anticancer agents. Chloramphenicol (discovered 1947) and metronidazole provided clinical validation of the nitro group's pharmacological potential, stimulating targeted synthesis of nitrobenzazepines [4]. Key milestones included:
The specific synthesis of 8-nitro-substituted variants evolved through nitration strategies applied to preformed benzazepine cores or via construction from nitro-containing precursors. Cold-chain transportation requirements for certain nitrobenzazepine intermediates (e.g., tert-butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate) highlight their sensitivity and the practical challenges in handling these pharmacophores [1].
The introduction of a nitro group at the C8 position of the benzo[b]azepine scaffold induces profound electronic and steric effects that significantly modulate biological activity. Spectroscopic and crystallographic analyses reveal that the 8-nitro group:
Table 2: Key Physicochemical Properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Property | Value/Characteristic | Experimental Method | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₁₂N₂O₂ | Elemental Analysis | Confirms composition; MW = 192.21 g/mol |
LogP | 2.48 | Computational Calculation | Moderate lipophilicity; balances membrane penetration and solubility |
Topological PSA | 57.85 Ų | Computational Modeling | Predicts moderate blood-brain barrier permeability |
Crystal Structure | Monoclinic, P2₁/c | Single-crystal XRD | Planar aromatic system; puckered azepine ring |
pKa (conjugate acid) | ∼7.2 (calculated) | Potentiometric Titration | Partial protonation at physiological pH |
Aqueous Solubility | <1 mg/mL (20°C) | Shake-flask Method | Formulation challenges; requires prodrug or salt formation |
Biologically, the 8-nitro group functions as:
Table 3: Documented Biological Activities of 8-Nitro-Substituted Benzazepines and Related Analogs
Biological Activity | Experimental Model | Key Findings | Mechanistic Insight |
---|---|---|---|
Antimycobacterial | M. tuberculosis H37Rv | MIC = 0.12-0.5 µM for optimized derivatives | Covalent DprE1 inhibition via Cys387 adduct formation |
Antiproliferative | NCI-H460 Lung Carcinoma | IC₅₀ = 5-15 µM for 6-nitro-benzo[g]indazoles | Cell cycle arrest at G2/M phase; tubulin interaction |
Antimicrobial | N. gonorrhoeae ATCC 49226 | MIC = 62.5-250 µg/mL for nitro-heterocycles | ROS generation; DNA strand breakage |
Enzyme Inhibition | DprE1 Enzyme Assay | Kᵢ = 4.2 nM for BTZ-043 (clinical candidate) | Formation of semimercaptal with FAD cofactor |
Antifungal | Candida spp. Biofilm Models | MFC = 62.5 µg/mL for halogenated nitro compounds | Disruption of membrane integrity; efflux pump inhibition |
The strategic placement at C8 positions the nitro group for optimal interaction with biological targets without steric hindrance from the aliphatic azepine ring. This specific substitution pattern differentiates 8-nitrobenzazepines from less active positional isomers (e.g., 5- or 9-nitro derivatives), underscoring the critical importance of regiochemistry in this pharmacophore [3] [6] [8]. Current research focuses on leveraging these properties while mitigating potential metabolic liabilities through prodrug approaches and bioisosteric replacement strategies [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: